molecular formula C16H14O3 B1241956 Coruscanone A

Coruscanone A

Cat. No.: B1241956
M. Wt: 254.28 g/mol
InChI Key: QNDUJCPJQJQOAB-IDRAWEHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coruscanone A, also known as this compound, is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

Coruscanone A exhibits potent antifungal activity against various fungal pathogens, notably Candida albicans and Cryptococcus neoformans. Its efficacy has been compared to established antifungal agents such as amphotericin B and fluconazole. The compound's mechanism involves targeting the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity.

In Vitro Antifungal Efficacy

A study demonstrated that this compound and its analogues showed strong in vitro activity against multiple strains of C. albicans, including azole-resistant variants. The structure-activity relationship (SAR) studies indicated that specific structural features, such as the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety, are essential for its antifungal activity .

Pathogen Activity Comparison
Candida albicansPotent (MIC < 1 µg/mL)Comparable to amphotericin B
Cryptococcus neoformansPotent (MIC < 1 µg/mL)Comparable to fluconazole
Aspergillus fumigatusModerate (MIC ~ 8 µg/mL)Less effective than fluconazole

Structure-Activity Relationship Studies

The biological activity of this compound is influenced by its chemical structure. Researchers have synthesized various analogues to investigate their antifungal properties and optimize efficacy. The SAR studies revealed that modifications to the cyclopentenedione ring and side chain significantly impact antifungal potency.

Key Findings from SAR Studies

  • Structural Modifications : Changes in the enolic methoxy group or side chain can enhance or reduce antifungal activity.
  • Geometrical Isomers : this compound exists as two geometrical isomers in solution, which may exhibit different biological activities .

Molecular Docking Studies

Molecular modeling studies have been employed to further understand the binding interactions of this compound with target enzymes involved in fungal metabolism. Specifically, docking studies against lanosterol 14 α-demethylase (CYP51A1) have shown that some analogues of this compound exhibit stronger binding affinities than fluconazole, indicating their potential as novel antifungal agents .

Docking Results Summary

Compound Docking Score Binding Affinity
This compound-8.5Strong
Fluconazole-7.2Moderate
Analogue 1-9.0Very Strong
Analogue 2-8.0Strong

Case Studies and Research Applications

  • Antifungal Drug Development : Research has focused on developing new antifungal therapies based on this compound derivatives due to rising resistance against conventional treatments.
  • Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing to assess its viability as a therapeutic agent in clinical settings.
  • Combination Therapy Research : Studies are exploring the potential of combining this compound with existing antifungals to enhance efficacy against resistant strains.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(2E)-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]-4-methylcyclopent-4-ene-1,3-dione

InChI

InChI=1S/C16H14O3/c1-11-10-13(17)15(16(11)18)14(19-2)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3/b9-8+,15-14+

InChI Key

QNDUJCPJQJQOAB-IDRAWEHWSA-N

Isomeric SMILES

CC1=CC(=O)/C(=C(/C=C/C2=CC=CC=C2)\OC)/C1=O

Canonical SMILES

CC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O

Synonyms

coruscanone A

Origin of Product

United States

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